molecular formula C23H21N3O4 B271022 N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

カタログ番号 B271022
分子量: 403.4 g/mol
InChIキー: ASWBJAAXKRMCOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-1 has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic effects.

作用機序

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer growth. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has analgesic effects in animal models of chronic pain.

実験室実験の利点と制限

One of the main advantages of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is its potent anti-cancer and anti-inflammatory effects. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, the synthesis of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is not fully understood, which may limit its potential as a therapeutic agent.

将来の方向性

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide. One area of research is to further elucidate the mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide. This will allow for the development of more targeted and effective therapeutic agents. Another area of research is to explore the potential use of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to assess the safety and efficacy of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide in human clinical trials.

合成法

The synthesis of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 5-hydroxy-1,3-benzodioxole with 2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of purification steps to obtain the final product, N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide.

科学的研究の応用

N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is in the treatment of cancer. Studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has potent anti-cancer effects by inhibiting the growth and proliferation of cancer cells. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

特性

製品名

N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

分子式

C23H21N3O4

分子量

403.4 g/mol

IUPAC名

N-(1,3-benzodioxol-5-yl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H21N3O4/c27-21(24-16-10-11-19-20(12-16)30-14-29-19)13-26-23(28)18-9-5-4-8-17(18)22(25-26)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13-14H2,(H,24,27)

InChIキー

ASWBJAAXKRMCOY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

正規SMILES

C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。